(-)-Conduritol B
(-)-Conduritol B
(+)-conduritol B is a conduritol which has 1S,2R,3R,4S configuration. It is an enantiomer of a (-)-conduritol B.
Brand Name:
Vulcanchem
CAS No.:
25348-64-5
VCID:
VC20844675
InChI:
InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4-,5+,6+/m0/s1
SMILES:
C1=CC(C(C(C1O)O)O)O
Molecular Formula:
C6H10O4
Molecular Weight:
146.14 g/mol
(-)-Conduritol B
CAS No.: 25348-64-5
Cat. No.: VC20844675
Molecular Formula: C6H10O4
Molecular Weight: 146.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (+)-conduritol B is a conduritol which has 1S,2R,3R,4S configuration. It is an enantiomer of a (-)-conduritol B. |
|---|---|
| CAS No. | 25348-64-5 |
| Molecular Formula | C6H10O4 |
| Molecular Weight | 146.14 g/mol |
| IUPAC Name | (1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol |
| Standard InChI | InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4-,5+,6+/m0/s1 |
| Standard InChI Key | LRUBQXAKGXQBHA-UNTFVMJOSA-N |
| Isomeric SMILES | C1=C[C@@H]([C@H]([C@@H]([C@H]1O)O)O)O |
| SMILES | C1=CC(C(C(C1O)O)O)O |
| Canonical SMILES | C1=CC(C(C(C1O)O)O)O |
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